N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxycinchonan-9-yl]thiourea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea is a bifunctional cinchona organocatalyst. This compound is known for its significant role in asymmetric synthesis, particularly in enantioselective reactions. It is widely used in organic chemistry due to its ability to facilitate various chemical transformations with high stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with (8alpha,9S)-6’-methoxycinchonan-9-yl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction conditions, such as temperature, solvent, and concentration, to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea undergoes various types of reactions, including:
Enantioselective Michael Addition: This reaction involves the addition of nitromethane to chalcones, resulting in the formation of stereoselective diaryl(nitro)butanone.
Asymmetric Mannich Reaction: This reaction involves the reaction of malonates with aryl and alkyl imines to produce enantioselective β-amino acids.
Asymmetric Friedel-Crafts Reaction: This reaction involves the reaction of indoles with imines to synthesize 3-indolylmethanamines.
Enantioselective Conjugate Addition: This reaction involves the addition of active methylene compounds to enones, resulting in the formation of the corresponding addition products.
Common Reagents and Conditions
Common reagents used in these reactions include nitromethane, chalcones, malonates, aryl and alkyl imines, and indoles. The reactions are typically carried out under mild conditions, often in the presence of a base or an acid catalyst, to facilitate the desired transformations .
Major Products
The major products formed from these reactions include stereoselective diaryl(nitro)butanone, enantioselective β-amino acids, 3-indolylmethanamines, and various addition products from enantioselective conjugate addition reactions .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea involves its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states through explicit double hydrogen bonding. This stabilization facilitates the desired chemical transformations with high stereoselectivity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound, developed by Schreiner’s group, is another important H-bond organocatalyst used extensively in promoting organic transformations.
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea: This compound is used in similar enantioselective reactions and shares structural similarities with N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea is unique due to its bifunctional nature, combining both cinchona alkaloid and thiourea functionalities. This combination enhances its catalytic efficiency and selectivity in various asymmetric synthesis reactions .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKPBFOEWWDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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